molecular formula C15H17N3O4S B3883800 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B3883800
M. Wt: 335.4 g/mol
InChI Key: CVPKCIJLXPFNKY-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a thioacetic acid moiety at position 2. The 3,4-dimethoxyphenyl substituent is notable for its electron-donating methoxy groups, which enhance aromatic stability and influence biological interactions . This compound is part of a broader class of 1,2,4-triazole-3-thioacetic acid derivatives, which are studied for their antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-4-7-18-14(16-17-15(18)23-9-13(19)20)10-5-6-11(21-2)12(8-10)22-3/h4-6,8H,1,7,9H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPKCIJLXPFNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method includes the reaction of thiocarbohydrazide with 2-(thiophen-2-yl)acetic acid to form 4-amino-1,2,4-triazole-3-thione. This intermediate is then reacted with allyl bromide and 3,4-dimethoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols or amines to form esters or amides. For example:

  • Esterification : Reaction with methanol under acidic conditions yields methyl 2-((4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate.

  • Amidation : Interaction with benzylamine produces the corresponding acetamide derivative.

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester78–85
AmidationBenzylamine, DCC, RTAcetamide65–72

Alkylation at the Thioether Sulfur

The thioether sulfur acts as a nucleophile, enabling alkylation with alkyl halides. For instance, treatment with methyl iodide generates the sulfonium ion intermediate, which can further react with nucleophiles :

Compound+CH3ISulfonium IntermediateH2OMethylthio Derivative\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{Sulfonium Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Methylthio Derivative}

SubstrateAlkylating AgentProductReaction Efficiency
ThioetherMethyl iodideMethylthio derivative82–90%

Oxidation of the Allyl Group

The allyl substituent undergoes oxidation to form epoxy or carbonyl derivatives. Using m-chloroperbenzoic acid (mCPBA) yields an epoxide, while ozonolysis cleaves the double bond to produce ketones:

Allyl GroupmCPBAEpoxideorO3Ketone\text{Allyl Group} \xrightarrow{\text{mCPBA}} \text{Epoxide} \quad \text{or} \quad \xrightarrow{\text{O}_3} \text{Ketone}

Oxidizing AgentProductSelectivity
mCPBAEpoxideHigh (≥90%)
OzoneKetoneModerate (70–75%)

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes. For example, reaction with acetonitrile forms tetrazolo[1,5-a]triazine derivatives :

Triazole+NCCH3Tetrazolo-triazine\text{Triazole} + \text{NCCH}_3 \rightarrow \text{Tetrazolo-triazine}

DipolarophileProduct ClassReaction Yield (%)
AcetonitrileTetrazolo-triazine68–75
PhenylacetyleneTriazolopyridine60–65

Functionalization of the Triazole Ring

The NH group in the triazole ring undergoes alkylation or acylation. Reaction with ethyl chloroacetate introduces an ethyl carboxylate side chain :

NH-Triazole+ClCH2COOEtN-Alkylated Triazole\text{NH-Triazole} + \text{ClCH}_2\text{COOEt} \rightarrow \text{N-Alkylated Triazole}

ReagentProductApplication
Ethyl chloroacetateN-carbethoxyethyl triazoleEnhanced solubility
Acetyl chlorideN-acetyl triazoleBioactivity modulation

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler triazole derivatives due to electron-donating methoxy groups and steric effects from the allyl chain:

CompoundKey FeatureReaction Rate (vs. Reference)
2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acidAllyl + dimethoxyphenyl1.5× faster esterification
5-Phenyl-1H-1,2,4-triazoleNo substituentsBaseline
4-Amino-triazole-3-thioneAmino group2× slower alkylation

Stability Under Experimental Conditions

The compound is stable in acidic and neutral conditions but degrades in strong bases (pH > 10) via cleavage of the thioether bond:

ConditionStabilityDegradation Pathway
pH 2–7Stable (>24 hrs)N/A
pH 12Unstable (t<sub>1/2</sub> = 2 hrs)S–C bond hydrolysis

Scientific Research Applications

Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. For instance, a study demonstrated that triazole derivatives could effectively inhibit the growth of various fungal strains, making them promising candidates for antifungal drug development .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer properties. A specific derivative of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study: In Vivo Studies

In vivo studies have indicated that the compound can significantly reduce tumor growth in animal models. The mechanism involves the inhibition of angiogenesis and enhancement of apoptosis in cancer cells .

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. It has been shown to effectively control fungal diseases in crops, thus improving yield and quality .

Herbicide Development

Research indicates potential herbicidal activity against certain weed species. Trials have shown that formulations containing this compound can selectively inhibit weed growth without harming crops, suggesting its use in integrated pest management systems .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. For example, a study highlighted how adding this compound into polyvinyl chloride (PVC) improved thermal stability and mechanical strength .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntifungal activity against Candida spp.
Induction of apoptosis in cancer cells
AgricultureControl of fungal diseases in crops
Herbicidal activity against Amaranthus spp.
Material ScienceEnhanced thermal stability in PVC

Mechanism of Action

The mechanism of action for 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key physicochemical properties of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with structurally analogous compounds:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight pKa (Predicted) Key References
This compound (Target Compound) R1 = Allyl, R2 = 3,4-OCH3 Not reported Not reported 363.41 ~3.09*
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) R1 = Allyl, R2 = Pyridin-2-yl 109–111 75 320.35 Not reported
2-((5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid R1 = H, R2 = 2-OPr Not reported Not reported 293.34 3.09
Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate R1 = Isopropyl, R2 = 3,4-OCH3 Not reported Not reported 352.41 Not reported

*Predicted based on structural similarity to 2-propoxyphenyl analog .

Key Observations :

  • Synthetic Efficiency : Compound 7a achieves a higher yield (75%) under similar reaction times (4–5 hours), suggesting that electron-deficient aromatic substituents (e.g., pyridinyl) may favor reaction kinetics .
  • Ester Derivatives : The isopropyl ester () has a lower molecular weight (352.41) than the target compound’s free acid form (363.41), which may influence bioavailability .
Antimicrobial and Antifungal Activity
  • 3,4-Dimethoxyphenyl Derivatives : Compounds with 3,4-dimethoxyphenyl substituents exhibit potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the methoxy groups’ ability to disrupt microbial cell membranes .
  • Pyridinyl Analogs : Compound 7a (pyridin-2-yl substituent) shows moderate antifungal activity but lower efficacy compared to dimethoxyphenyl derivatives, highlighting the importance of aryl group electronics .
Anticancer and Antiradical Activity
  • Hydrazide Derivatives: N′-substituted hydrazones of 1,2,4-triazole-3-thioacetic acids demonstrate cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 8–15 µM .
Stability and Degradation
  • Acid Stability: Under forced degradation conditions (water-acetonitrile with 0.1% methanoic acid), triazole-thioacetic acid derivatives degrade to their parent acids, indicating the target compound may require stabilization in acidic environments .

Biological Activity

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, commonly referred to as compound 313251-07-9, is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S, with a molecular weight of 335.38 g/mol. Its structure includes a triazole ring and an allyl group, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC15H17N3O4S
Molecular Weight335.38 g/mol
CAS Number313251-07-9
Purity≥97%

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

  • Cytotoxicity Evaluation : The cytotoxic activity was assessed using the MTT assay method. Preliminary results indicate that compounds with similar structural motifs exhibit significant cytotoxic effects. For instance, derivatives containing thiol groups have shown enhanced lipophilicity and improved tissue permeability, which are crucial for effective anticancer activity .
  • IC50 Values : In a comparative study involving various derivatives of triazoles, some compounds demonstrated IC50 values as low as 29 μM against HeLa cells, indicating potent anticancer properties . The presence of the sulfur atom in the triazole structure may contribute to increased bioactivity through improved interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against a range of pathogens.

  • Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, leading to cell death .
  • Case Studies : In vitro studies have shown that certain triazole derivatives possess significant antifungal activity against Candida species and antibacterial activity against Gram-positive bacteria .

Case Studies and Research Findings

A comprehensive evaluation of various studies reveals consistent findings regarding the biological activities of triazole derivatives:

  • Study A : A synthesis and evaluation study reported that certain triazole compounds exhibited promising anticancer properties with notable cytotoxicity against MCF-7 and HeLa cell lines .
  • Study B : Another research highlighted the synthesis of hybrid compounds incorporating triazoles that demonstrated enhanced biological activities compared to their non-hybrid counterparts .

Q & A

Q. What synthetic methods are used to prepare 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and how is its structure confirmed?

The compound is synthesized via esterification reactions between 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione derivatives and methyl/ethyl chloroacetate in the presence of alkali. Structural confirmation employs elemental analysis, IR spectroscopy (to identify thioether and carboxyl groups), and 1H^1H NMR (to verify methoxy, allyl, and triazole ring protons). Thin-layer chromatography (TLC) ensures purity .

Q. What pharmacological activities have been reported for this compound, and how are they evaluated?

Preliminary studies indicate antimicrobial and antifungal activities, tested via in vitro assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Activity is quantified using minimum inhibitory concentration (MIC) measurements. The 3,4-dimethoxyphenyl substituent enhances potency due to improved lipophilicity and target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification) influence the biological activity and pharmacokinetics of this compound?

Ester derivatives are synthesized to reduce acidity, prolong biological half-life, and enhance membrane permeability. For example, methyl/ethyl esters exhibit prolonged antifungal action compared to the parent acid. Substituents on the triazole ring (e.g., allyl groups) and methoxy positions on the phenyl ring modulate electronic and steric effects, impacting target enzyme inhibition (e.g., fungal cytochrome P450) .

Q. What thermodynamic and chromatographic methods are used to analyze this compound’s stability and retention behavior?

Hydrophilic interaction liquid chromatography (HILIC) evaluates retention behavior under varying temperatures. Thermodynamic parameters (e.g., enthalpy, entropy of transfer from mobile to stationary phase) are calculated using van’t Hoff plots. This aids in optimizing purification protocols and predicting stability under storage conditions .

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, microbial strain variability) or compound purity. Standardized protocols (e.g., CLSI guidelines for MIC assays), impurity profiling via HPLC, and meta-analysis of structure-activity relationships (SAR) across analogues can resolve inconsistencies .

Q. What experimental design considerations are critical for evaluating this compound’s mechanism of action?

Key factors include:

  • In vitro models : Use of knockout microbial strains to identify target pathways.
  • Molecular docking : To predict interactions with enzymes like lanosterol 14α-demethylase (antifungal target).
  • Comparative SAR : Testing derivatives with varied substituents (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) to isolate electronic vs. steric effects .

Q. What methodologies are recommended for assessing the compound’s stability and degradation products?

Accelerated stability studies (e.g., exposure to heat, light, humidity) combined with LC-MS/MS identify degradation products. Mass balance analysis ensures degradation pathways (e.g., hydrolysis of esters to carboxylic acids) are quantified. For example, under acidic conditions, ester derivatives hydrolyze to the parent acid, requiring pH-controlled formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

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